molecular formula C20H25BrN2O5 B4145775 1-[2-(1-Bromonaphthalen-2-yl)oxyethyl]-4-ethylpiperazine;oxalic acid

1-[2-(1-Bromonaphthalen-2-yl)oxyethyl]-4-ethylpiperazine;oxalic acid

Cat. No.: B4145775
M. Wt: 453.3 g/mol
InChI Key: SEKNKFHSGVYHJR-UHFFFAOYSA-N
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Description

1-{2-[(1-Bromo-2-naphthyl)oxy]ethyl}-4-ethylpiperazine oxalate is a complex organic compound that features a brominated naphthalene moiety linked to an ethylpiperazine structure via an ether linkage. The oxalate salt form enhances its solubility and stability, making it suitable for various applications in scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[2-(1-Bromonaphthalen-2-yl)oxyethyl]-4-ethylpiperazine;oxalic acid typically involves the following steps:

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale, often employing continuous flow reactors to enhance efficiency and yield. The use of automated systems ensures precise control over reaction conditions, minimizing impurities and optimizing product quality.

Mechanism of Action

The mechanism of action of 1-[2-(1-Bromonaphthalen-2-yl)oxyethyl]-4-ethylpiperazine;oxalic acid involves its interaction with specific molecular targets:

Properties

IUPAC Name

1-[2-(1-bromonaphthalen-2-yl)oxyethyl]-4-ethylpiperazine;oxalic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23BrN2O.C2H2O4/c1-2-20-9-11-21(12-10-20)13-14-22-17-8-7-15-5-3-4-6-16(15)18(17)19;3-1(4)2(5)6/h3-8H,2,9-14H2,1H3;(H,3,4)(H,5,6)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SEKNKFHSGVYHJR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCN(CC1)CCOC2=C(C3=CC=CC=C3C=C2)Br.C(=O)(C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H25BrN2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

453.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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1-[2-(1-Bromonaphthalen-2-yl)oxyethyl]-4-ethylpiperazine;oxalic acid
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1-[2-(1-Bromonaphthalen-2-yl)oxyethyl]-4-ethylpiperazine;oxalic acid
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1-[2-(1-Bromonaphthalen-2-yl)oxyethyl]-4-ethylpiperazine;oxalic acid
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1-[2-(1-Bromonaphthalen-2-yl)oxyethyl]-4-ethylpiperazine;oxalic acid
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1-[2-(1-Bromonaphthalen-2-yl)oxyethyl]-4-ethylpiperazine;oxalic acid
Reactant of Route 6
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1-[2-(1-Bromonaphthalen-2-yl)oxyethyl]-4-ethylpiperazine;oxalic acid

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